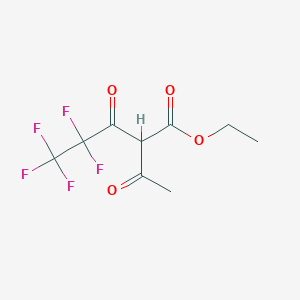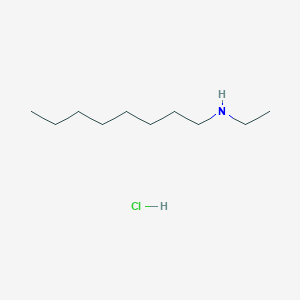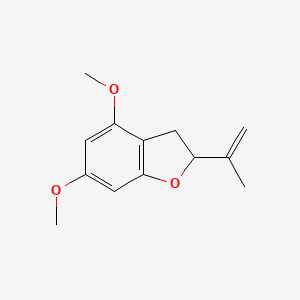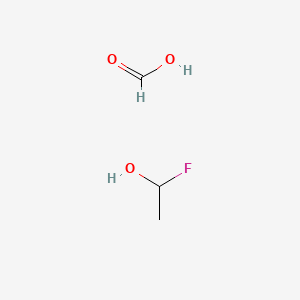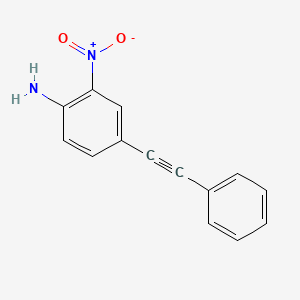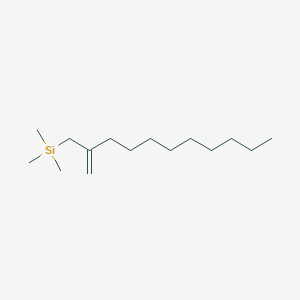![molecular formula C21H24O4 B14298906 2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] CAS No. 115003-43-5](/img/structure/B14298906.png)
2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic units connected by a methylene bridge, with methoxy and prop-2-en-1-yl substituents on the phenolic rings. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] typically involves the reaction of 6-methoxy-4-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous flow processes can enhance the efficiency and scalability of the production. The final product is purified through crystallization or distillation to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups.
Substitution: The prop-2-en-1-yl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets and pathways. The phenolic units can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy and prop-2-en-1-yl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-tert-butyl-4-ethylphenol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is unique due to the presence of methoxy and prop-2-en-1-yl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
115003-43-5 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C21H24O4/c1-5-7-14-9-16(20(22)18(11-14)24-3)13-17-10-15(8-6-2)12-19(25-4)21(17)23/h5-6,9-12,22-23H,1-2,7-8,13H2,3-4H3 |
InChI Key |
WXHFOPNFLVFOLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CC=C)OC)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


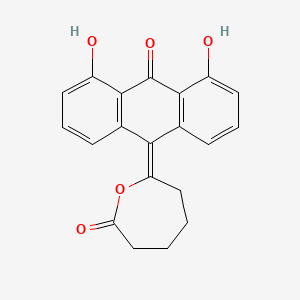

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
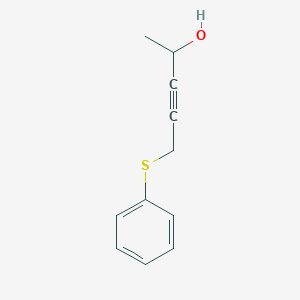
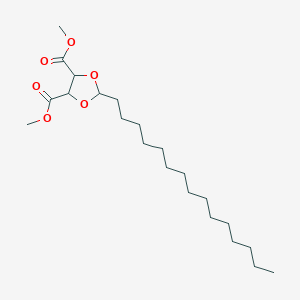
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
